molecular formula C21H19NO2 B5723712 N-(2-benzylphenyl)-2-phenoxyacetamide

N-(2-benzylphenyl)-2-phenoxyacetamide

Cat. No.: B5723712
M. Wt: 317.4 g/mol
InChI Key: YVRHHIFSDLMPSF-UHFFFAOYSA-N
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Description

N-(2-Benzylphenyl)-2-phenoxyacetamide is an acetamide derivative featuring a benzyl-substituted phenyl ring attached to the nitrogen atom and a phenoxy group at the α-position of the acetamide backbone.

Properties

IUPAC Name

N-(2-benzylphenyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-21(16-24-19-12-5-2-6-13-19)22-20-14-8-7-11-18(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRHHIFSDLMPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzylphenyl)-2-phenoxyacetamide typically involves the reaction of 2-benzylphenylamine with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or column chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: N-(2-benzylphenyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amide derivatives.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(2-benzylphenyl)-2-phenoxyacetamide is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of bioactive molecules with therapeutic properties.

Medicine: this compound is investigated for its potential pharmacological activities, including anti-inflammatory and analgesic effects. It may serve as a lead compound for the development of new drugs.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It may also find applications in the production of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Structural Analogs of 2-Phenoxyacetamides

The following table summarizes structurally related 2-phenoxyacetamide derivatives, highlighting variations in substituents and physical properties (e.g., melting points):

Compound ID Substituent on Acetamide Nitrogen Molecular Formula Melting Point (°C) Key Features
Gb 3,4-Difluorophenyl C₁₄H₁₁F₂NO₂ 90–91 Fluorinated aromatic ring
Gc 4-Chloro-2-fluorophenyl C₁₄H₁₀ClFNO₂ 110–111 Halogenated (Cl, F) substituents
Gd 4-Sulfamoylphenyl C₁₄H₁₄N₂O₄S 206–207 Sulfonamide functional group
Gf 3-(Trifluoromethyl)phenyl C₁₅H₁₂F₃NO₂ 93–94 Electron-withdrawing CF₃ group
Target 2-Benzylphenyl C₂₁H₁₉NO₂ N/A Benzyl substitution for lipophilicity

Key Observations :

  • Halogenation: Gb and Gc exhibit fluorine and chlorine substituents, enhancing metabolic stability and membrane permeability compared to non-halogenated analogs .
  • Benzyl vs.

Key Findings :

  • Compound 12 : High MAO-A selectivity (SI = 245) due to the 4-methoxy group, which likely stabilizes interactions with the enzyme’s hydrophobic pocket .
  • Compound 21: Potent dual inhibition (MAO-A IC₅₀ = 0.018 µM; MAO-B IC₅₀ = 0.07 µM), attributed to the propargylimino group enhancing covalent binding to FAD cofactors .
  • Target Compound : While direct data are unavailable, the benzyl group may confer MAO-A selectivity by mimicking natural substrates like benzylpenicillin, which interacts with similar enzymatic pockets .

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